2-methyl-3-(pyridin-2-yl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-3-(pyridin-2-yl)propanoic acid hydrochloride is an organic compound with the molecular formula C9H11NO2·HCl. It is a derivative of propanoic acid, where the hydrogen atom at the second position is replaced by a methyl group and the third position is substituted with a pyridin-2-yl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(pyridin-2-yl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methyl-3-(pyridin-2-yl)propanoic acid.
Reaction Conditions: The compound is synthesized through a series of reactions, including alkylation and cyclization. The reaction conditions often involve the use of solvents such as methanol or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.
Hydrochloride Formation: The final step involves the conversion of 2-methyl-3-(pyridin-2-yl)propanoic acid to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow processing techniques. This method allows for better control over reaction conditions, higher yields, and improved safety compared to traditional batch processing.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-(pyridin-2-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyridin-2-yl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or amines.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-methyl-3-(pyridin-2-yl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-3-(pyridin-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-2-(pyridin-3-yl)propanoic acid
- 3-pyridinepropionic acid
- 2-methyl-3-(pyridin-4-yl)propanoic acid
Uniqueness
2-methyl-3-(pyridin-2-yl)propanoic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research applications.
Properties
CAS No. |
2613384-23-7 |
---|---|
Molecular Formula |
C9H12ClNO2 |
Molecular Weight |
201.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.